

Validating the Structure of Synthesized 2-Hydroxymethyl Olanzapine: A Comparative Guide

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Compound of Interest

Compound Name: 2-Hydroxymethyl Olanzapine

Cat. No.: B608725

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For researchers and professionals in drug development, rigorous structural validation of synthesized active pharmaceutical ingredients (APIs) and their related compounds is a critical step to ensure safety and efficacy. This guide provides a comparative overview of the analytical techniques and expected data for validating the structure of synthesized **2-Hydroxymethyl Olanzapine**, a key metabolite and potential impurity of the atypical antipsychotic drug, Olanzapine.

This guide also draws comparisons with two other significant Olanzapine-related compounds: N-Desmethyl Olanzapine and Olanzapine N-Oxide. The data presented for **2-Hydroxymethyl Olanzapine** is a representative example based on established analytical principles, designed to illustrate the validation process.

Comparative Analysis of Structural Validation Data

The following table summarizes the key analytical data used to confirm the structures of synthesized **2-Hydroxymethyl Olanzapine** and its comparator compounds.

Parameter	2-Hydroxymethyl Olanzapine	N-Desmethyl Olanzapine	Olanzapine N-Oxide
Molecular Formula	C ₁₇ H ₂₀ N ₄ OS	C ₁₆ H ₁₈ N ₄ S	C ₁₇ H ₂₀ N ₄ OS
Molecular Weight	328.43 g/mol	298.41 g/mol [1]	328.43 g/mol [2]
Mass Spectrometry (m/z)	Expected [M+H] ⁺ : 329.1	Expected [M+H] ⁺ : 299.1	Expected [M+H] ⁺ : 329.1
¹ H NMR (DMSO-d ₆ , 400 MHz)	See Table 2 for detailed assignments. Key signals: hydroxymethyl protons (~4.5 ppm), thiophene proton (singlet), aromatic protons, piperazine protons.	Key signals: Absence of N-methyl signal, presence of NH proton, aromatic and piperazine protons.	Key signals: Shift in piperazine proton signals due to N-oxide, aromatic and thiophene protons.
¹³ C NMR (DMSO-d ₆ , 100 MHz)	See Table 2 for detailed assignments. Key signals: hydroxymethyl carbon (~60 ppm), thiophene and aromatic carbons, piperazine carbons.	Key signals: Absence of N-methyl carbon, characteristic shifts for piperazine, aromatic, and thiophene carbons.	Key signals: Shift in piperazine carbon signals adjacent to N-oxide, aromatic and thiophene carbons.
FTIR (cm ⁻¹)	Key absorptions: O-H stretch (~3400-3200), C-H aromatic and aliphatic, C=N, C=C, C-O stretch (~1050).	Key absorptions: N-H stretch (~3300), C-H aromatic and aliphatic, C=N, C=C.	Key absorptions: N-O stretch (~950), C-H aromatic and aliphatic, C=N, C=C.
HPLC Purity	>98%	>98%	>98%

Detailed Experimental Protocols

Synthesis of 2-Hydroxymethyl Olanzapine (Illustrative)

A plausible synthetic route to **2-Hydroxymethyl Olanzapine** involves the formylation of a key benzodiazepine intermediate, followed by reduction of the aldehyde to the corresponding alcohol.^[3]

- **Formylation:** The precursor, 4-amino-10H-thieno[2,3-b]^{[3][4]}benzodiazepine, is reacted with a formylating agent such as N,N-dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl₃) to introduce a formyl group at the 2-position of the thiophene ring.
- **Reduction:** The resulting aldehyde is then selectively reduced to the hydroxymethyl group using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.
- **Condensation:** Finally, the 2-hydroxymethyl intermediate is condensed with N-methylpiperazine to yield **2-Hydroxymethyl Olanzapine**.
- **Purification:** The crude product is purified by column chromatography on silica gel followed by recrystallization to afford the final compound with high purity.

Structural Validation Techniques

- **System:** A standard HPLC system with a UV detector.
- **Column:** C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- **Mobile Phase:** A gradient of acetonitrile and a phosphate buffer (pH adjusted) is typically employed for good separation of Olanzapine and its more polar metabolites.^{[5][6][7][8][9]}
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detection at a wavelength of 254 nm.
- **Purpose:** To determine the purity of the synthesized compound and to separate it from any starting materials, by-products, or other impurities.
- **Technique:** Electrospray Ionization (ESI) in positive mode is commonly used.
- **Analysis:** The sample is introduced into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion. For **2-Hydroxymethyl Olanzapine**, the expected [M+H]⁺ is 329.^{[10][11]}

- **Fragmentation Analysis (MS/MS):** Tandem mass spectrometry can be used to fragment the molecular ion and analyze the resulting fragment ions to confirm the structure. The fragmentation pattern of **2-Hydroxymethyl Olanzapine** would be expected to show losses related to the hydroxymethyl group and cleavage of the piperazine ring.
- **Spectrometers:** ^1H NMR and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz).
- **Solvent:** Deuterated dimethyl sulfoxide (DMSO-d_6) is a common solvent.
- **Analysis:** The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are used to elucidate the precise structure of the molecule. For **2-Hydroxymethyl Olanzapine**, the key distinguishing features would be the signals corresponding to the $-\text{CH}_2\text{OH}$ group.

Table 2: Representative ^1H and ^{13}C NMR Data for **2-Hydroxymethyl Olanzapine**

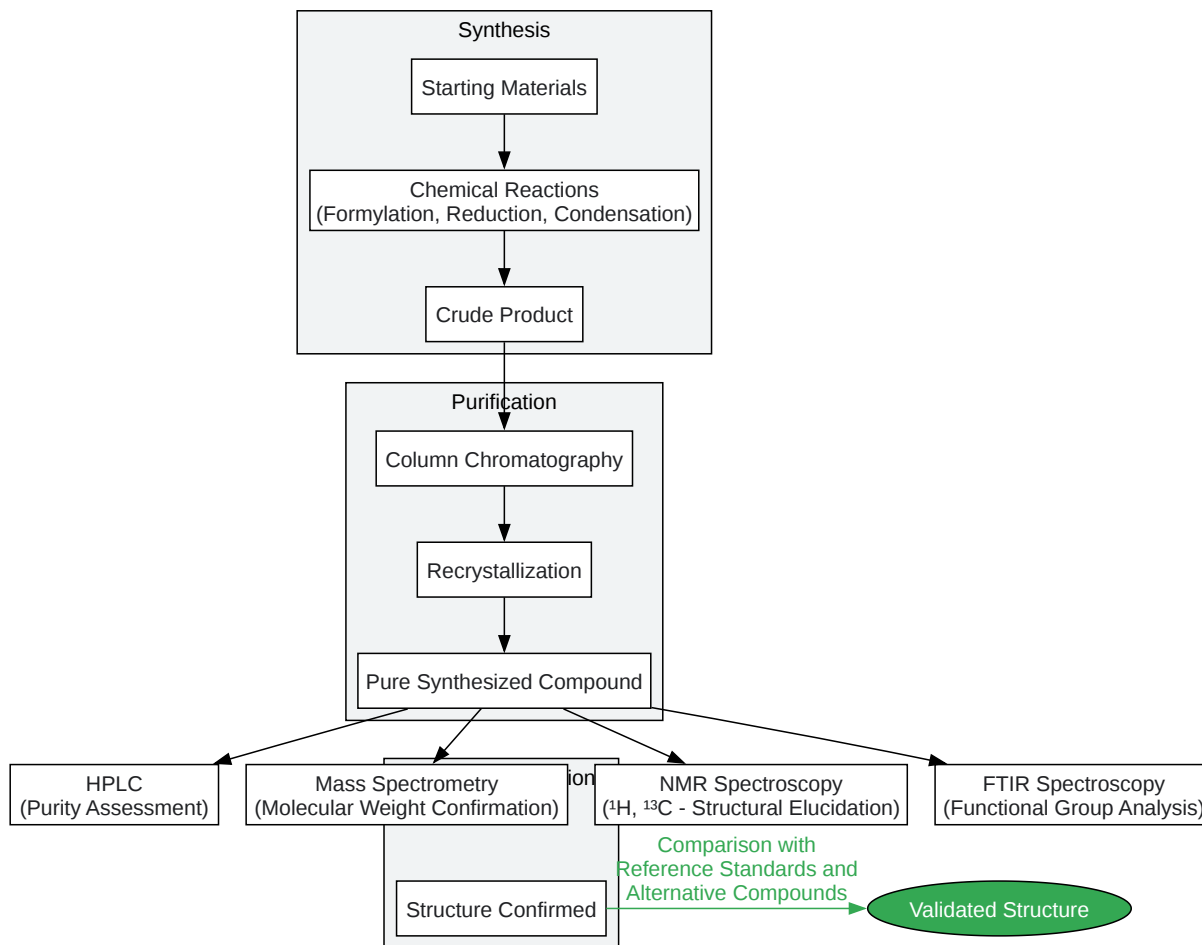
Assignment	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
$-\text{CH}_2\text{OH}$	4.5 (s, 2H)	60.0
Thiophene-H	7.1 (s, 1H)	125.0
Aromatic-H	6.8-7.5 (m, 4H)	120.0-150.0
Piperazine-H	2.5-3.5 (m, 8H)	45.0-55.0
N- CH_3	2.2 (s, 3H)	46.0
-OH	5.0 (t, 1H)	-

- **Technique:** The sample is typically prepared as a KBr pellet.
- **Analysis:** The infrared spectrum is recorded to identify the characteristic absorption bands of the functional groups present in the molecule. Key expected absorptions for **2-Hydroxymethyl Olanzapine** include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic and aliphatic protons, C=N and C=C stretches for the heterocyclic rings, and a C-O stretch.[\[12\]](#)

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and structural validation of **2-Hydroxymethyl Olanzapine**.

Workflow for Synthesis and Validation of 2-Hydroxymethyl Olanzapine

[Click to download full resolution via product page](#)Caption: Synthesis and structural validation workflow for **2-Hydroxymethyl Olanzapine**.

Comparison with Alternative Antipsychotics

While this guide focuses on the structural validation of an Olanzapine metabolite, it is important to consider the broader context of atypical antipsychotics. Olanzapine itself is often compared to other drugs in its class, such as Risperidone, Quetiapine, and Aripiprazole. The choice of antipsychotic medication depends on a variety of factors including efficacy, side-effect profile, and patient-specific considerations. The structural integrity of any of these APIs is paramount, and the validation principles outlined in this guide are broadly applicable to the quality control of all synthesized pharmaceutical compounds. The synthesis and validation of each of these drugs and their respective metabolites and impurities involve similarly rigorous analytical methodologies to ensure their identity, purity, and quality.

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